molecular formula C17H12FN B11958518 N-(4-Fluorobenzylidene)-1-naphthylamine

N-(4-Fluorobenzylidene)-1-naphthylamine

Cat. No.: B11958518
M. Wt: 249.28 g/mol
InChI Key: WZFPBVXCBPRPIN-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzylidene)-1-naphthylamine is an organic compound that has garnered attention in various fields of scientific research This compound is characterized by the presence of a fluorine atom attached to a benzylidene group, which is further connected to a naphthylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Fluorobenzylidene)-1-naphthylamine can be synthesized through a condensation reaction between 4-fluorobenzaldehyde and 1-naphthylamine. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond between the aldehyde and the amine, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzylidene)-1-naphthylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized derivatives of this compound

    Reduction: Secondary amines

    Substitution: Substituted derivatives with various nucleophiles

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzylidene)-1-naphthylamine is not fully understood. it is believed to exert its effects by inhibiting certain enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. Additionally, the compound has been shown to induce apoptosis in cancer cells and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

N-(4-Fluorobenzylidene)-1-naphthylamine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combination of the fluorobenzylidene and naphthylamine groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H12FN

Molecular Weight

249.28 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-naphthalen-1-ylmethanimine

InChI

InChI=1S/C17H12FN/c18-15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h1-12H

InChI Key

WZFPBVXCBPRPIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(C=C3)F

Origin of Product

United States

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